Codeine sulphate

Description

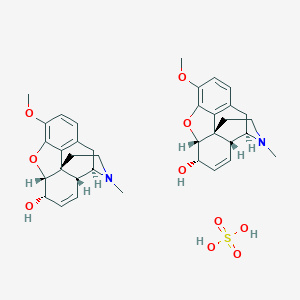

Structure

3D Structure of Parent

Properties

CAS No. |

1420-53-7 |

|---|---|

Molecular Formula |

C18H23NO7S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid |

InChI |

InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |

InChI Key |

REJWPZYIFAQSIK-FFHNEAJVSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |

Other CAS No. |

1420-53-7 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Codeine Sulphate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the analytical techniques used to characterize the crystal structure of codeine sulphate. It details experimental protocols for key analytical methods and presents available crystallographic data. This guide also illustrates the metabolic and signaling pathways of codeine to provide a broader context for its mechanism of action.

Introduction to this compound and its Polymorphism

Codeine, a naturally occurring opioid, is widely used for its analgesic, antitussive, and antidiarrheal properties.[1] It is commonly formulated as a salt to improve its solubility and bioavailability, with this compound being a prevalent form. The crystalline state of an active pharmaceutical ingredient (API) is a critical quality attribute, as different crystal forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and melting point. These differences can, in turn, affect the drug's therapeutic efficacy and safety profile.

This compound is known to exist in various hydrated forms, most notably as a trihydrate and a pentahydrate.[2][3][4] The presence and stability of these hydrated forms are dependent on environmental conditions such as temperature and humidity. A thorough understanding and characterization of the crystal structure of this compound and its potential polymorphs are therefore essential for drug development, formulation, and quality control.

Crystallographic Data of Codeine and its Salts

| Parameter | Codeine Monohydrate |

| Formula | C18H23NO4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 10.234(4) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1634.3(11) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.291 |

Table 1: Crystallographic data for Codeine Monohydrate.

Additionally, powder X-ray diffraction (PXRD) data for this compound trihydrate has been reported with characteristic peaks at d-spacings of 7.2 Å and 4.3 Å. This information is crucial for the identification and quality control of this specific hydrate (B1144303) form.

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed for the comprehensive characterization of the crystal structure of pharmaceutical solids like this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute three-dimensional atomic arrangement in a crystal.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for SCXRD can be grown by slow evaporation of a saturated aqueous solution at a controlled temperature and humidity.

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk powder sample.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. This pattern can be compared to reference patterns for identification.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of a material, such as melting point, phase transitions, and the presence of polymorphs.

Methodology:

-

Sample Preparation: A few milligrams of the this compound sample are hermetically sealed in an aluminum pan.

-

Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Data Interpretation: Endothermic or exothermic events, such as melting or crystallization, are observed as peaks in the DSC thermogram, providing information about the thermal stability and polymorphic nature of the sample.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to differentiate between polymorphs, which may exhibit subtle differences in their vibrational spectra due to different intermolecular interactions.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: An infrared beam is passed through the ATR crystal, and the spectrum of the sample is collected.

-

Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the codeine and sulphate molecules.

Codeine Metabolism and Signaling Pathway

Codeine itself has a relatively low affinity for opioid receptors. Its analgesic effect is primarily mediated by its metabolism to morphine in the liver. This metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP2D6. Morphine then acts as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

The binding of morphine to the MOR initiates a signaling cascade that ultimately leads to the analgesic effect. This involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity, leading to hyperpolarization of neurons and a decrease in the transmission of pain signals.

Codeine Metabolism and Signaling Pathway

Experimental Workflow for Crystal Structure Analysis

The systematic analysis of the crystal structure of a pharmaceutical compound like this compound follows a logical progression of experiments, from initial screening to detailed structural elucidation.

Experimental Workflow for Crystal Structure Analysis

Conclusion

The comprehensive crystal structure analysis of this compound is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. While a complete crystallographic dataset for this compound is not publicly available, this guide outlines the essential experimental techniques and provides relevant data from closely related structures. The application of a suite of analytical methods, including X-ray diffraction, thermal analysis, and spectroscopy, allows for a thorough characterization of the solid-state properties of this important opioid analgesic. Further research to elucidate the crystal structures of the various hydrates of this compound would be highly beneficial to the pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of Codeine Sulphate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of codeine sulphate derivatives. It includes detailed experimental protocols for the preparation of key derivatives, in-depth methodologies for their analytical characterization, and a summary of relevant quantitative data to support drug development and research endeavors.

Synthesis of this compound Derivatives

The primary methods for the synthesis of this compound derivatives involve the selective sulfation of the hydroxyl groups of the codeine molecule. The two main derivatives are codeine-6-sulphate and codeine-3-sulphate, formed by targeting the respective hydroxyl positions. A common and effective method for sulfation utilizes a pyridine-SO₃ complex or sulfuric acid with a coupling agent.

Synthesis of Codeine-6-Sulphate

The synthesis of codeine-6-sulphate is achieved through the direct sulfation of the C6 hydroxyl group of codeine.

-

Dissolution: Dissolve codeine in a suitable anhydrous solvent such as pyridine (B92270) or dimethylformamide (DMF).

-

Sulfation: Add a sulfating agent, such as a pyridine-sulfur trioxide complex, to the solution. The reaction is typically carried out at room temperature with stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching and Precipitation: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield codeine-6-sulphate as a white solid.

Synthesis of Other Codeine Derivatives

Codeine-N-oxide is formed through the oxidation of the tertiary amine in the codeine molecule.

-

Oxidation: Dissolve codeine in a suitable solvent like methanol (B129727) or chloroform.

-

Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched, and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford pure codeine N-oxide.

Characterization of this compound Derivatives

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of codeine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to aid in the assignment of protons and carbons.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives, confirming their identity. Gas chromatography-mass spectrometry (GC-MS) is often employed, typically requiring derivatization to increase the volatility of the analytes.

-

Sample Preparation: Place a small amount of the sample (approximately 1 mg) in a vial and dry it completely under a stream of nitrogen.

-

Derivatization (Silylation): Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample. Heat the mixture at 70-80°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature to achieve good separation of the analytes.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compounds and can also be used for their quantification.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: Use a reverse-phase column (e.g., C18).

-

Detection: Employ a UV detector set at a wavelength where the analyte has maximum absorbance (typically around 285 nm for codeine derivatives).

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

-

Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for codeine and its sulphate derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-158 |

| Codeine-6-sulphate | C₁₈H₂₁NO₆S | 379.43 | >250 (decomposes) |

| Codeine N-oxide | C₁₈H₂₁NO₄ | 315.36 | 231-233 |

Table 1: Physical Properties of Codeine and its Derivatives.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) in D₂O | ¹³C NMR Chemical Shifts (δ, ppm) in D₂O |

| Codeine | 6.7-6.9 (m, 2H, Ar-H), 5.7 (d, 1H, H-7), 5.3 (d, 1H, H-8), 4.9 (d, 1H, H-5), 4.2 (m, 1H, H-6), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, NCH₃) | 146.8, 142.5, 130.8, 128.7, 120.0, 114.8, 91.5, 66.8, 56.5, 46.7, 42.9, 40.8, 35.6, 29.9, 20.4 |

| Codeine-6-sulphate | 6.8-7.0 (m, 2H, Ar-H), 5.8 (d, 1H, H-7), 5.4 (d, 1H, H-8), 5.0 (d, 1H, H-5), 4.7 (m, 1H, H-6), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, NCH₃) | 146.5, 142.2, 130.5, 128.4, 119.8, 114.5, 91.2, 74.5, 56.3, 46.5, 42.7, 40.6, 35.4, 29.7, 20.2 |

Table 2: NMR Spectroscopic Data for Codeine and Codeine-6-sulphate. Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

| Compound (as TMS derivative) | Key Mass Spectral Fragments (m/z) |

| Codeine-TMS | 371 (M⁺), 356, 234, 178 |

| Codeine-6-sulphate-TMS | 451 (M⁺), 436, 314, 234 |

Table 3: Mass Spectrometry Data for Trimethylsilyl (TMS) Derivatives.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a general experimental workflow.

Caption: Synthetic pathway for Codeine-6-Sulphate.

Caption: Synthetic pathway for Codeine N-oxide.

Caption: General workflow for synthesis and characterization.

The Pharmacological Profile of Codeine Sulphate and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of codeine sulphate and its analogues. It delves into their interactions with opioid receptors, metabolic pathways, and the resultant in vitro and in vivo effects. This document is intended to serve as a core resource, offering detailed experimental protocols and comparative data to inform drug discovery and development in the field of analgesics.

Introduction

Codeine, a naturally occurring opiate, serves as a cornerstone for the development of a wide array of analgesic compounds. As a prodrug, its therapeutic efficacy is largely dependent on its metabolic conversion to morphine.[1][2][3] The pharmacological profile of codeine and its synthetic or semi-synthetic analogues is complex, involving multifaceted interactions with the endogenous opioid system. Understanding the nuances of receptor affinity, functional activity, and pharmacokinetic properties is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. This guide outlines the key methodologies and data crucial for the comprehensive pharmacological characterization of this class of compounds.

Metabolic Activation and Pharmacokinetics

The clinical effects of codeine are significantly influenced by its metabolism. The primary pathway to its analgesic activity is the O-demethylation of codeine to morphine, a reaction catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[4][5][6][7] This metabolic step is critical, as morphine exhibits a much higher affinity for the µ-opioid receptor (MOR) than codeine itself.[3][6] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in analgesic response and adverse effects. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, with ultrarapid metabolizers being at an increased risk of morphine toxicity even at standard codeine doses.[3][5][7][8]

Codeine is also metabolized through other pathways. N-demethylation to norcodeine is mediated by CYP3A4, and glucuronidation of codeine and its metabolites is carried out by UGT2B7, leading to compounds like codeine-6-glucuronide, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G).[4][6][9] Notably, M6G is an active metabolite with potent analgesic properties.[4]

Pharmacokinetic Parameters

The pharmacokinetic profile of codeine and its metabolites is crucial for determining dosing regimens and predicting clinical outcomes. The following table summarizes key pharmacokinetic parameters for codeine and its major metabolites.

| Compound | Half-life (t½) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Primary Metabolic Enzymes | Reference |

| Codeine | ~2.5 - 3 hours | Variable | Variable | CYP2D6, CYP3A4, UGT2B7 | [1] |

| Morphine | Variable (dependent on codeine metabolism) | Lower in CYP2D6 poor metabolizers | Lower in CYP2D6 poor metabolizers | UGT2B7 | [4][9] |

| Codeine-6-Glucuronide | --- | --- | AUC is ~15 times higher than codeine in extensive metabolizers | UGT2B7 | [9] |

| Morphine-6-Glucuronide | --- | Lower in CYP2D6 poor metabolizers | Lower in CYP2D6 poor metabolizers | --- | [4][9] |

| Norcodeine | --- | Higher in CYP2D6 poor metabolizers | Higher in CYP2D6 poor metabolizers | CYP3A4 | [9] |

Note: Cmax and AUC values are highly dependent on the individual's CYP2D6 genotype and are therefore presented qualitatively. "---" indicates data not consistently reported in the reviewed sources.

Receptor Binding Affinity

The initial step in the mechanism of action of codeine analogues is their binding to opioid receptors. The affinity of a compound for different opioid receptor subtypes (µ, δ, and κ) determines its pharmacological profile and potential side effects. Radioligand binding assays are the standard method for determining the binding affinity (Ki) of a test compound.

Receptor Binding Affinity Data

The following table summarizes the binding affinities of codeine, its metabolites, and selected analogues for the µ-opioid receptor.

| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |

| Codeine | µ | > 100 | Recombinant human MOR | [10] |

| Morphine | µ | 1 - 100 | Recombinant human MOR | [10] |

| Dihydrocodeine | µ, δ, κ | Lower affinity than morphine | Guinea-pig brain homogenates | [11] |

| Codeine-6-Glucuronide | µ | Affinity not significantly different from codeine | Guinea-pig brain homogenates | [11] |

| Morphine-6-Glucuronide | µ | --- | --- | |

| 14-Methoxycodeine-6-O-sulfate | µ | Higher affinity than codeine-6-O-sulfate | --- | [12][13] |

"---" indicates data not consistently reported in the reviewed sources.

In Vitro Functional Activity

Beyond binding, it is crucial to assess the functional activity of codeine analogues at the opioid receptor. These assays determine whether a compound acts as an agonist, antagonist, or partial agonist and quantify its potency and efficacy.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) like the µ-opioid receptor.[14][15][16] Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[14][16]

In Vitro Functional Activity Data

| Compound | Assay | Parameter | Value | Test System | Reference |

| DAMGO (standard µ-agonist) | [³⁵S]GTPγS | Efficacy | Full Agonist | Mouse Brainstem Membranes | [14] |

| Morphine | [³⁵S]GTPγS | Efficacy | Partial Agonist | --- | [14] |

| 14-Methoxycodeine-6-O-sulfate | [³⁵S]GTPγS | Potency & Efficacy | Higher than codeine-6-O-sulfate | --- | [13] |

"---" indicates data not consistently reported in the reviewed sources.

In Vivo Efficacy

Animal models of nociception are essential for evaluating the analgesic efficacy of codeine analogues. The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[17][18][19]

Hot Plate Test

In the hot plate test, an animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.[17][18] An increase in the response latency following drug administration indicates an analgesic effect.

In Vivo Analgesic Activity Data

| Compound | Animal Model | Route of Administration | Analgesic Effect | Reference |

| Codeine | Rat (Spinal Cord Injury) | Subcutaneous | Attenuated mechanical and cold allodynia | [20] |

| 14-Methoxycodeine-6-O-sulfate | Rat (Tail-flick) | Subcutaneous | Equipotent to morphine | [13] |

| Codeine-6-O-sulfate | Rat (Tail-flick) | Subcutaneous | Less efficacious than morphine | [13] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[21]

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[21]

-

Test Compound: this compound analogue.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[21]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[21]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[21]

-

Scintillation Counter.[21]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[21]

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.[21]

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[21]

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[21]

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[21]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[21]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[21]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate the µ-opioid receptor.

Materials:

-

Membrane suspension from cells expressing the µ-opioid receptor.[14]

-

[³⁵S]GTPγS.[14]

-

GDP.[14]

-

Unlabeled GTPγS (for non-specific binding).[14]

-

Test Compound: this compound analogue.

-

Positive Control: DAMGO.[14]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[22]

Procedure:

-

Assay Setup (in a 96-well plate):

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.[14]

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[14]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Add scintillation cocktail to the filters and count the radioactivity.[14]

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from all other values.[14]

-

Generate Dose-Response Curve: Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the test compound concentration.[14]

-

Determine EC50 and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[14]

Hot Plate Analgesia Test

Objective: To assess the in vivo analgesic efficacy of a test compound against thermal pain.

Materials:

-

Test animals (e.g., mice or rats).

-

Test Compound: this compound analogue.

-

Vehicle control.

-

Positive control (e.g., morphine).[17]

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and apparatus.

-

Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 52-55°C) and measuring the time until a nociceptive response (paw licking or jumping) is observed.[17][23] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[23]

-

Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency.[17]

-

Data Collection: Record the latency times for all animals in each treatment group.

Data Analysis:

-

Calculate the percentage of Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in %MPE compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like morphine (the active metabolite of codeine) initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o).[24][25] Upon activation, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[24][26] The Gβγ subunits can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[25] These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release, resulting in the analgesic effect.[2][26]

Caption: Mu-opioid receptor signaling cascade leading to analgesia.

Experimental Workflow for Pharmacological Profiling

The pharmacological profiling of a novel this compound analogue follows a logical progression from in vitro characterization to in vivo efficacy testing. This workflow ensures a comprehensive understanding of the compound's properties before advancing to more complex studies.

Caption: General experimental workflow for profiling codeine analogues.

Logical Relationship of Codeine Metabolism to Activity

The pharmacological activity of codeine is intrinsically linked to its metabolic fate. This diagram illustrates the critical role of CYP2D6 in converting the less active prodrug into the potent analgesic, morphine.

Caption: Metabolic conversion of codeine and its impact on analgesia.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Codeine - Wikipedia [en.wikipedia.org]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6- O-sulfate and Codeine-6- O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 24. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 25. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Codeine Sulphate Receptor Binding Affinity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of codeine sulphate's receptor binding affinity, focusing on its interaction with opioid receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document details the binding profiles of codeine and its primary active metabolite, morphine, summarizes quantitative binding data, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways.

Introduction: The Prodrug Nature of Codeine

Codeine is an opioid analgesic that exerts its primary pharmacological effects through its conversion to morphine.[1][2] Codeine itself displays a significantly lower affinity for opioid receptors compared to its active metabolite.[1][3] The analgesic properties of codeine are therefore largely dependent on its metabolism by the cytochrome P450 enzyme CYP2D6 to morphine.[2][4] Understanding the receptor binding affinities of both codeine and morphine is crucial for comprehending its therapeutic actions and potential side effects.

Opioid receptors are G protein-coupled receptors (GPCRs) primarily classified into three main types: mu (µ), delta (δ), and kappa (κ).[3][5] Morphine, the principal active metabolite of codeine, is a potent agonist at the µ-opioid receptor (MOR), which is the primary mediator of its analgesic effects.[1][6]

Receptor Binding Affinity Data

The following tables summarize the quantitative data on the binding affinity of codeine, its major metabolite morphine, and related compounds to the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is presented as Ki (nM), which represents the inhibition constant and is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki in nM) of Codeine, Morphine, and Related Opioids for the Mu (µ)-Opioid Receptor

| Compound | Ki (nM) for µ-Opioid Receptor | Reference |

|---|---|---|

| Codeine | 3,300 | [5] |

| Morphine | 1.2 - 3.0 | [5][7] |

| Morphine-6-glucuronide | 0.6 | [7] |

| Hydrocodone | 19.8 | [7] |

| Hydromorphone | 0.6 | [7] |

| Oxycodone | 25.9 | [5] |

| Fentanyl | 1.35 |[5] |

Table 2: Comparative Binding Affinity (Ki in nM) of Codeine and Morphine for µ, δ, and κ Opioid Receptors

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

|---|---|---|---|---|

| Codeine | 3,300 | >10,000 | >10,000 | [5][8] |

| Morphine | 3.0 | >1000 | >1000 |[5] |

Note: Data is compiled from studies using guinea-pig or rat brain homogenates and recombinant human MOR expressed in cell lines.

Experimental Protocols

The determination of receptor binding affinity is typically performed using radioligand binding assays. Below are detailed methodologies for conducting saturation and competitive binding assays to characterize the interaction of compounds like this compound with opioid receptors.

Preparation of Brain Homogenates for Receptor Source

A common source of opioid receptors for binding assays is mammalian brain tissue.

Materials:

-

Whole brain (e.g., from guinea pig or rat)

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer or polytron

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal according to approved ethical protocols and rapidly dissect the brain on ice.

-

Weigh the brain tissue and place it in a pre-chilled beaker with 10-20 volumes of ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron at a low setting until a uniform suspension is achieved. All steps should be performed at 4°C to minimize protein degradation.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing the opioid receptors.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

The membrane preparation can be used immediately or stored in aliquots at -80°C for future use.

Radioligand Binding Assays

This assay is used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

-

Receptor membrane preparation (as described in 3.1)

-

Radioligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69593 for κ-receptors) with high specific activity.[4]

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

-

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "total binding" and "non-specific binding".

-

Total Binding Wells: Add a specific volume of receptor membrane preparation and the corresponding dilution of the radioligand.

-

Non-specific Binding Wells: Add the same volume of receptor membrane preparation, the radioligand dilution, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone) to saturate the receptors and prevent the binding of the radioligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration of the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

-

Plot the specific binding as a function of the radioligand concentration. The resulting curve should be hyperbolic and can be analyzed using non-linear regression to determine the Kd and Bmax values.

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the receptor.

Materials:

-

Same as for the saturation binding assay.

-

Unlabeled test compound (e.g., this compound) at various concentrations.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

In a 96-well plate, set up triplicate wells for "total binding," "non-specific binding," and for each concentration of the test compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells except the blanks.

-

Total Binding Wells: Add receptor membrane preparation and radioligand.

-

Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

-

Competition Wells: Add receptor membrane preparation, radioligand, and the corresponding dilution of the test compound.

-

Incubate, filter, and measure radioactivity as described for the saturation binding assay.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration. This should generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation :[9][10]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).

-

Signaling Pathways

Activation of opioid receptors by agonists like morphine initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gi/o).[2][11]

G-Protein Signaling Cascade

-

Agonist Binding: Morphine (the active metabolite of codeine) binds to the µ-opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gα subunit releases GDP and binds GTP.[12][13]

-

Subunit Dissociation: The activated G protein dissociates into its Gα-GTP and Gβγ subunits.[13][14]

-

Downstream Effector Modulation:

-

The Gα-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][14]

-

The Gβγ subunit modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[13][14]

-

-

Termination of Signaling: The Gα subunit possesses intrinsic GTPase activity, which hydrolyzes GTP back to GDP. This leads to the re-association of the Gα and Gβγ subunits, terminating the signal. This process is accelerated by Regulator of G protein Signaling (RGS) proteins.[12][13]

The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain transmission, resulting in analgesia.

β-Arrestin Pathway

Upon prolonged or high-intensity stimulation, opioid receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G protein, leading to desensitization and internalization of the receptor. This process is a key mechanism of opioid tolerance. β-arrestin can also initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids.[11]

Mandatory Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

Mu-Opioid Receptor G-Protein Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

mechanism of action of codeine sulphate in neurological pathways

An In-depth Technical Guide on the Mechanism of Action of Codeine Sulphate in Neurological Pathways

Introduction

Codeine, or 3-methylmorphine, is an opioid analgesic indicated for the management of mild to moderate pain and for its antitussive properties.[1][2][3] Despite its widespread clinical use, codeine itself is a prodrug with weak intrinsic pharmacological activity.[3][4][5] Its therapeutic effects are primarily mediated through its metabolic conversion to more potent opioid compounds, principally morphine.[3] This guide provides a detailed examination of the pharmacokinetics, pharmacodynamics, and underlying neurological signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Metabolism

The clinical efficacy and safety profile of codeine are critically dependent on its complex metabolic fate, which exhibits significant interindividual variability due to genetic factors.

Absorption, Distribution, and Excretion

Codeine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations achieved approximately one hour after oral administration.[2] It has a volume of distribution of 3 to 6 L/kg, indicating extensive tissue distribution, and it readily crosses the blood-brain barrier.[2][6] The elimination half-life is approximately 2.5 to 3 hours.[6] Codeine and its metabolites are primarily excreted by the kidneys.[1][6]

Metabolic Pathways

Codeine is extensively metabolized in the liver via three primary pathways.[1][3][7]

-

O-demethylation (CYP2D6): Approximately 5-10% of a codeine dose is O-demethylated by the cytochrome P450 2D6 (CYP2D6) enzyme to form morphine.[2][4][7][8] This pathway is essential for codeine's analgesic effect, as morphine has a 200-fold greater affinity for the µ-opioid receptor (MOR) than codeine.[4][7][8]

-

N-demethylation (CYP3A4): Around 10% of codeine is N-demethylated by CYP3A4 to norcodeine, a metabolite with weak analgesic activity.[1][2][7]

-

Glucuronidation (UGT2B7): The most extensive metabolic route (approximately 50-70%) involves conjugation with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide (B1240514) (C6G).[1][7][9]

Morphine itself is further metabolized by UGT2B7 and UGT1A1 into two key metabolites:

-

Morphine-6-glucuronide (M6G): An active metabolite that is a potent µ-opioid receptor agonist and contributes to analgesia.[10][11][12][13]

-

Morphine-3-glucuronide (M3G): The major metabolite of morphine, which lacks analgesic activity and has been associated with neuroexcitatory effects such as allodynia and myoclonus.[11][12][14][15]

References

- 1. Codeine - Wikipedia [en.wikipedia.org]

- 2. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. ClinPGx [clinpgx.org]

- 8. files.cpicpgx.org [files.cpicpgx.org]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]

- 12. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morphine-3-Glucuronide, Physiology and Behavior | Graduate school of pain | EURIDOL [euridol.unistra.fr]

Unraveling the Genetic Blueprint of Codeine Sulphate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine, a widely prescribed opioid analgesic, relies on a complex metabolic pathway for its therapeutic effect. The conversion of codeine to its active metabolite, morphine, is primarily mediated by the highly polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). Genetic variations within the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, resulting in a spectrum of metabolic phenotypes. This variability has profound clinical implications, affecting both the efficacy and safety of codeine therapy. Understanding the genetic basis of codeine sulphate metabolism is therefore critical for optimizing pain management and minimizing the risk of adverse drug reactions. This technical guide provides a comprehensive overview of the key enzymes, genetic polymorphisms, and experimental methodologies central to the study of codeine metabolism variability.

Core Metabolic Pathways of this compound

Codeine is metabolized in the liver through several key enzymatic pathways. The majority of a codeine dose is metabolized into inactive compounds, while a small but crucial fraction is converted to the potent analgesic, morphine.[1]

-

O-demethylation to Morphine: This critical activation step is almost exclusively catalyzed by the CYP2D6 enzyme.[2][3] Typically, only 5-10% of codeine is converted to morphine in individuals with normal enzyme function.[1] However, this percentage can vary dramatically based on an individual's CYP2D6 genotype.[2]

-

Glucuronidation to Codeine-6-glucuronide: Approximately 50-70% of codeine is directly conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) to form codeine-6-glucuronide.[4]

-

N-demethylation to Norcodeine: Around 10-15% of codeine is N-demethylated to norcodeine by the CYP3A4 enzyme.[4]

The analgesic effect of codeine is largely attributed to the morphine formed via the CYP2D6 pathway.[3] Variations in the activity of this enzyme are the primary determinant of the clinical variability observed with codeine treatment.

The Central Role of CYP2D6 Polymorphisms

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[5] These genetic variants can result in a range of enzyme activity, from complete absence to significantly increased function. This genetic diversity leads to the classification of individuals into distinct metabolizer phenotypes.

CYP2D6 Metabolizer Phenotypes

Based on their CYP2D6 genotype, individuals can be categorized into four main phenotypes:

-

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles, leading to a lack or significant reduction in enzyme activity.[5] PMs are unable to effectively convert codeine to morphine, often resulting in a lack of analgesic response.[1]

-

Intermediate Metabolizers (IMs): IMs have a combination of alleles that result in decreased enzyme activity.[5] They may experience a diminished analgesic effect from codeine.

-

Extensive (Normal) Metabolizers (EMs): EMs have at least one fully functional CYP2D6 allele and are considered to have normal enzyme activity.[4] This is the most common phenotype.

-

Ultrarapid Metabolizers (UMs): UMs carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[5] They convert codeine to morphine at an accelerated rate, which can result in higher-than-expected morphine concentrations and an increased risk of toxicity, including respiratory depression.[1]

The clinical implications of these phenotypes are significant. PMs may not achieve adequate pain relief, while UMs are at risk of life-threatening adverse events even with standard doses of codeine.[1]

Data Presentation: Quantitative Insights into Codeine Metabolism

The following tables summarize key quantitative data related to the genetic basis of codeine metabolism variability.

Table 1: Contribution of Key Enzymes to Codeine Metabolism

| Metabolic Pathway | Enzyme | Percentage of Codeine Metabolized | Metabolite | Analgesic Activity |

| O-demethylation | CYP2D6 | 0-15%[4] | Morphine | High |

| Glucuronidation | UGT2B7 | 50-70%[4] | Codeine-6-glucuronide | Weak |

| N-demethylation | CYP3A4 | 10-15%[4] | Norcodeine | Weak |

Table 2: CYP2D6 Allele Frequencies in Different Ethnic Populations

| Allele Type | Allele Examples | European Caucasians | Asians | Africans & African Americans |

| Functional | 1, *2 | ~71%[6] | ~50%[6] | ~50%[6] |

| Reduced Function | 10, 17, *41 | - | High frequency of *10 (median 41%)[6] | High frequency of *17 (35%)[6] |

| Non-functional | 3, *4, *5, *6 | ~26% (mainly *4)[6] | - | 14.5% (African Americans) vs 6.3% (Africans)[6] |

Table 3: CYP2D6 Phenotype Prevalence and Clinical Implications

| Phenotype | Genotype Examples | Prevalence (approximate) | Clinical Implication for Codeine Therapy |

| Poor Metabolizer (PM) | 4/4, 5/5 | 5-10% in Caucasians[7] | Lack of analgesic effect.[1] |

| Intermediate Metabolizer (IM) | 1/41, 4/10 | Varies by ethnicity | Reduced analgesic effect. |

| Extensive (Normal) Metabolizer (EM) | 1/1, 1/2 | 77-92%[1] | Expected analgesic response. |

| Ultrarapid Metabolizer (UM) | *1xN, *2xN | 1-2% in general population, up to 28% in North Africans, Ethiopians, and Arabs[8] | Increased risk of morphine toxicity.[1] |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the genetic and phenotypic basis of codeine metabolism. Below are outlines of key experimental protocols.

CYP2D6 Genotyping: PCR-RFLP Method

Objective: To identify specific CYP2D6 alleles associated with altered enzyme function.

Principle: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping known single nucleotide polymorphisms (SNPs). The target DNA sequence is amplified by PCR, and the resulting amplicons are digested with a specific restriction enzyme that recognizes a sequence altered by the SNP. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.

-

PCR Amplification: A specific region of the CYP2D6 gene containing the SNP of interest is amplified using allele-specific primers.

-

Reaction Mixture: A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Cycling Conditions: The PCR protocol generally involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[9]

-

-

Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme according to the manufacturer's instructions. The choice of enzyme depends on the specific allele being investigated.

-

Gel Electrophoresis: The digested DNA fragments are separated on an agarose (B213101) gel. The resulting banding pattern indicates the presence or absence of the restriction site and thus the genotype.[9]

Note: For detecting gene duplications or deletions, more advanced techniques like Extra Long PCR (XL-PCR) may be employed.[9][10]

Analysis of Codeine and its Metabolites: HPLC-MS/MS Method

Objective: To quantify the concentrations of codeine and its metabolites (morphine, codeine-6-glucuronide, norcodeine) in biological samples (plasma or urine).

Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds of interest based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for highly sensitive and specific detection and quantification.

Methodology:

-

Sample Preparation:

-

Plasma: Proteins are precipitated using a solvent like acetonitrile (B52724). The supernatant is then collected for analysis.

-

Urine: Samples may require enzymatic hydrolysis to cleave glucuronide conjugates before extraction. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes.[11]

-

-

HPLC Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the compounds.[12]

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[12]

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard, using a calibration curve.

CYP2D6 Phenotyping: Dextromethorphan (B48470) as a Probe Drug

Objective: To assess an individual's in vivo CYP2D6 enzyme activity.

Principle: Dextromethorphan is a safe and well-characterized probe drug that is primarily metabolized by CYP2D6 to dextrorphan (B195859). The ratio of dextromethorphan to dextrorphan in urine or plasma is inversely correlated with CYP2D6 activity.

Methodology:

-

Drug Administration: A single oral dose of dextromethorphan (e.g., 30 mg) is administered to the subject.[13]

-

Sample Collection: Urine or blood samples are collected at specific time points after drug administration (e.g., 4-8 hours for urine).[13][14]

-

Sample Analysis: The concentrations of dextromethorphan and dextrorphan in the collected samples are measured using HPLC or LC-MS/MS.

-

Metabolic Ratio (MR) Calculation: The MR is calculated as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.

-

Phenotype Assignment: The individual's CYP2D6 phenotype is determined based on the calculated MR. A high MR indicates low CYP2D6 activity (Poor Metabolizer), while a low MR indicates high activity (Extensive or Ultrarapid Metabolizer).[13]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in codeine metabolism and pharmacogenetics.

Caption: Metabolic pathway of this compound.

Caption: Workflow for pharmacogenetic testing in codeine therapy.

Caption: Correlation between CYP2D6 genotype, phenotype, and clinical outcome.

Conclusion

The genetic basis of this compound metabolism is a prime example of the clinical importance of pharmacogenetics. Variability in the CYP2D6 gene significantly influences the metabolic activation of codeine to morphine, leading to predictable differences in patient outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of these genetic factors is paramount. The integration of pharmacogenetic testing into clinical practice holds the promise of personalized pain management, enabling the selection of appropriate analgesics and dosing strategies to maximize efficacy and ensure patient safety. Further research into the functional significance of rare CYP2D6 variants and the interplay of other genetic and non-genetic factors will continue to refine our ability to predict individual responses to codeine and other drugs metabolized by this critical enzyme.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. shimadzu.co.kr [shimadzu.co.kr]

- 13. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Codeine Sulphate Powder for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of codeine sulphate powder for laboratory applications. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective handling, analysis, and formulation of this compound.

Core Physicochemical Properties

This compound is a salt of codeine, an opioid analgesic. For laboratory purposes, it is typically supplied as a white, crystalline powder. The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol sulfate | [1] |

| Molecular Formula | (C₁₈H₂₁NO₃)₂·H₂SO₄ | [1] |

| Molecular Weight | 696.81 g/mol (anhydrous) | [1] |

| Appearance | White crystalline powder or colorless crystals | [2][3] |

| Taste | Bitter | [2] |

| Odor | Odorless | [2][3] |

| Melting Point | 278-282 °C | [1] |

| Hygroscopicity | Effloresces slowly in dry air | [3] |

| Photosensitivity | Affected by light | [1][3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | 33 mg/mL | [1] |

| Methanol | Slightly soluble | [4] |

| Chloroform | Insoluble | [4] |

| Diethyl Ether | Insoluble | [4] |

| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 4.3 mg/mL | [1] |

Table 3: Acidity and Stability of this compound

| Property | Value | Source(s) |

| pKa | 8.2 (for codeine base) | [3] |

| pH of Saturated Aqueous Solution | ~9.8 (for codeine base) | [2] |

| Stability in Aqueous Solution | Predicted room temperature shelf life of approximately 44 years between pH 1 and 10 in the absence of strong buffer catalysts. | [5] |

| Degradation | Degradation is influenced by pH, temperature, and light.[5][6] | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of this compound powder in a laboratory setting.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of this compound powder using a standard melting point apparatus.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound powder into a mortar and gently grind it into a fine powder. This ensures uniform heat distribution.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of powder enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (278-282 °C), rapidly heat the block to a temperature about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

-

Cooling and Cleanup: Allow the apparatus to cool completely before handling. Dispose of the used capillary tube in a designated sharps container.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium shake-flask method for determining the solubility of this compound in water.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of water in a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled water bath or incubator set to a specific temperature (e.g., 25 °C). Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the clear filtrate with a known volume of water to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed in mg/mL or g/L.

Determination of pKa (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) of codeine (as the basic functional group in this compound) using potentiometric titration.

Materials:

-

This compound powder

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of deionized water. Add a specific amount of KCl to maintain a constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of the standardized HCl solution.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general procedure for preparing a powdered sample of this compound for analysis by PXRD.

Materials:

-

This compound powder

-

Mortar and pestle

-

PXRD sample holder (e.g., zero-background holder)

-

Glass slide

-

Powder X-ray diffractometer

Procedure:

-

Sample Preparation: Gently grind the this compound powder in a mortar and pestle to achieve a fine, uniform particle size. This helps to minimize preferred orientation effects.

-

Sample Mounting:

-

Place a small amount of the powdered sample onto the PXRD sample holder.

-

Use a glass slide to gently press and flatten the powder, ensuring the surface is smooth and level with the surface of the holder. Avoid excessive pressure, which can induce preferred orientation.

-

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition: Set the instrument parameters for data collection, including the 2θ range, step size, and scan speed. A typical scan range for organic compounds is from 5° to 40° 2θ.

-

Data Analysis: The resulting diffraction pattern can be used for phase identification, crystallinity assessment, and comparison with reference patterns.

Signaling Pathway and Experimental Workflow Visualizations

Metabolic Pathway of Codeine

Codeine itself has a low affinity for opioid receptors and acts as a prodrug. Its analgesic effects are primarily mediated by its conversion to morphine in the liver. This metabolic process is crucial for its pharmacological activity.

Mu-Opioid Receptor Downstream Signaling Pathway

The primary active metabolite of codeine, morphine, exerts its analgesic effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of pain signals.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new batch of this compound powder in a laboratory setting.

Laboratory Handling and Safety

This compound is a controlled substance and a potent pharmaceutical compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound powder.

-

Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.

-

Storage: Store this compound in a tightly sealed, light-resistant container in a secure, locked location as required by regulations for controlled substances.[1][3]

-

Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the powder and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

-

Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for hazardous and controlled substance waste. Do not dispose of it down the drain or in the regular trash.

This guide provides a foundational understanding of the physicochemical properties of this compound for laboratory use. For specific applications, it is recommended to consult relevant pharmacopeial monographs and institutional safety guidelines.

References

- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 2. studylib.net [studylib.net]

- 3. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. retsch.com [retsch.com]

Unlocking New Therapeutic Frontiers for Codeine Sulphate: A Technical Guide

For Immediate Release

This technical guide explores the burgeoning landscape of novel therapeutic applications for codeine sulphate, extending beyond its traditional roles in analgesia and antitussive therapy. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical findings, offering a detailed examination of emerging therapeutic avenues, with a significant focus on gastroenterology and immunology. Through a comprehensive review of existing literature, this paper presents detailed experimental protocols, quantitative data, and visual representations of key biological pathways to foster further investigation and innovation in the repurposing of this well-established pharmaceutical agent.

Executive Summary

This compound, a widely utilized opioid for the management of mild to moderate pain and cough, is now the subject of investigation for new therapeutic roles. This guide delves into the scientific rationale and evidence supporting the exploration of this compound for conditions unrelated to its primary indications. The following sections will provide an in-depth analysis of its effects on gastrointestinal motility and its immunomodulatory properties, supported by experimental data and procedural details to aid in the design of future research.

Novel Applications in Gastroenterology: Management of Diarrhea and Intestinal Motility

While the constipating effect of opioids is a known side effect, targeted application of this mechanism presents a therapeutic opportunity in the management of diarrheal diseases. Research has elucidated the specific actions of codeine on the gastrointestinal tract, suggesting a potential for its use in treating chronic idiopathic diarrhea and other motility disorders.[1][2]

Mechanism of Action in the Gastrointestinal Tract

Codeine exerts its effects on the gastrointestinal system primarily by acting on μ-opioid receptors in the enteric nervous system. This interaction leads to a decrease in peristalsis and an increase in segmental contractions, which slows down the transit of luminal contents.[3][4] This delay allows for greater absorption of water and electrolytes, resulting in firmer stools and reduced frequency of bowel movements.[3] Studies indicate that codeine markedly slows fluid movement through the jejunum, a key site for nutrient and fluid absorption.[3][5]

Quantitative Data from Clinical Studies

The following table summarizes key quantitative findings from clinical trials investigating the effect of this compound on gastrointestinal transit.

| Study Parameter | Placebo | This compound | p-value | Reference |

| Stool Frequency (Bowel Movements/Day) | ||||

| Lactulose-Induced Diarrhea | 2.4 ± 1.0 | 1.2 ± 0.4 | <0.05 | [1] |

| Colonic Transit (Geometric Center at 24h) | 2.33 | 1.5 | <0.05 | [4] |